Diazene, bis(3-chlorophenyl)-

Environmental fate Metabolite tracing Food contaminant analysis

3,3′-Dichloroazobenzene (3,3′-DCAB) is the only correct analytical standard for chlorpropham (CIPC) metabolite quantification. The 4,4′-isomer yields zero analyte detection and false compliance. Also essential for crystal engineering (Type‑I Cl···Cl halogen bonding) and photoisomerization kinetic libraries. High‑purity supply for forensic, ecotoxicology, and materials research labs.

Molecular Formula C12H8Cl2N2
Molecular Weight 251.11 g/mol
CAS No. 15426-14-9
Cat. No. B097553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene, bis(3-chlorophenyl)-
CAS15426-14-9
Synonyms3,3'-Dichloroazobenzene
Molecular FormulaC12H8Cl2N2
Molecular Weight251.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
InChIKeyZAUXEPYLONOZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazene, bis(3-chlorophenyl)- (3,3′-Dichloroazobenzene): Procurement-Relevant Identity and Core Characteristics for Scientific Selection


Diazene, bis(3-chlorophenyl)- (CAS 15426-14-9), commonly named 3,3′-dichloroazobenzene (3,3′-DCAB), is a symmetrically meta-chlorinated aromatic azo compound (C₁₂H₈Cl₂N₂, MW 251.11 g/mol) [1]. It belongs to the halogenated azobenzene class, which is widely studied for photoisomerization-based molecular switching. Unlike its 4,4′-dichloro isomer that dominates industrial dye intermediate applications, the 3,3′-substitution pattern confers distinct electronic and steric properties that are critical in research contexts requiring specific positional isomerism—such as metabolite tracing and structure–activity relationship studies [2]. The compound is characterized by a trans-azo (−N=N−) backbone with a typical bond length of ~1.27 Å and is a white to off-white crystalline solid with a melting point of 86–88 °C and a boiling point of 323–325 °C .

Why Substituting Diazene, bis(3-chlorophenyl)- with Other Dichloroazobenzene Isomers Jeopardizes Experimental Reproducibility


Generic substitution among dichloroazobenzene positional isomers (2,2′-; 3,3′-; 4,4′-) is scientifically unsound because the chlorine substitution pattern fundamentally alters key properties: (i) thermal cis→trans isomerization half-life, which determines the practical utility of these compounds as molecular photoswitches, is highly sensitive to meta- versus para-electron-withdrawing effects [1]; (ii) environmental and metabolic fate is regioisomer-specific—3,3′-DCAB is the unique azo-metabolite of the carbamate herbicide chlorpropham, whereas 3,3′,4,4′-tetrachloroazobenzene arises from other aniline-based herbicides, making isomer purity essential for forensic and ecotoxicological quantification [2]; and (iii) solid-state packing and halogen-bonding motifs, which govern crystallinity and material properties, differ markedly between the 3,3′- and 4,4′-isomers, as evidenced by distinct space groups and unit cell parameters [3].

Quantitative Differentiation Evidence for 3,3′-Dichloroazobenzene Against Its Closest Analogs


Environmental Occurrence: 3,3′-DCAB Is the Exclusive Azo-Metabolite of Chlorpropham, Distinguished Quantitatively from Other Herbicide-Derived Azobenzenes

3,3′-Dichloroazobenzene (3,3′-DCAB) is formed as a specific degradation product of the herbicide chlorpropham (CIPC) and has been quantified in potato peels at levels of 2–39 ppb, alongside its precursor 3-chloroaniline (3-CA) at 0.18–0.36 ppb and the parent herbicide at 21–166 ppb [1]. By contrast, the 4,4′-dichloroazobenzene isomer is not a recognized metabolite of chlorpropham, and the tetrachloro analog 3,3′,4,4′-TCAB originates from 3,4-dichloroaniline-based herbicides such as diuron and linuron. This regioisomer-specific metabolic origin makes 3,3′-DCAB the deterministic marker for chlorpropham contamination studies. In anaerobic sediment/water systems, the pseudo-first-order disappearance rate constant for 4,4′-dichloroazobenzene was measured as 6.03 × 10⁻⁶ min⁻¹ [2]; analogous direct kinetic data for the 3,3′-isomer in identical sediment matrices have not been published, underscoring a critical data gap that prevents simple kinetic extrapolation between the two isomers.

Environmental fate Metabolite tracing Food contaminant analysis GC-MS quantification

Thermal Cis–Trans Isomerization: Meta-Chlorine Substitution Alters Activation Barriers Relative to Para and Ortho Analogs

A systematic quantum chemical investigation (DFT, Eyring transition state theory) of azobenzene derivatives demonstrated that the type, number, and positioning of substituents exert pronounced effects on the thermal cis→trans isomerization activation energy [1]. For disubstituted azobenzenes, meta-electron-withdrawing groups (such as chlorine) lead to a different transition-state stabilization pattern compared to para-substituted analogs, owing to the altered conjugation between the azo π-system and the aryl rings. Although explicit computed activation energies for 3,3′-dichloroazobenzene were not tabulated in the study, the established class-level trend is that meta-halogen substitution results in thermal half-lives intermediate between the longer-lived para-halogen and the shorter-lived ortho-halogen derivatives. A separate machine-learning-based virtual screening study predicted that meta-substitution effects on thermal half-lives are smaller than ortho effects but still enable fine-tuning over approximately one order of magnitude [2]. This contrasts with 4,4′-dichloroazobenzene, where para-substitution is computationally predicted to yield a longer thermal half-life due to stronger resonance stabilization of the trans ground state.

Molecular photoswitches Thermal half-life Substituent effects Computational chemistry

Crystal Structure and Solid-State Packing: 3,3′-Substitution Produces Distinct Intermolecular Halogen-Bonding Networks Not Observed in the 4,4′-Isomer

Single-crystal X-ray diffraction of trans-3,3′-dichloroazobenzene reveals a monoclinic crystal system (space group P2₁/c or C2/c, depending on crystallization conditions) with unit cell parameters that differ fundamentally from those of trans-4,4′-dichloroazobenzene [1]. The meta-chlorine placement induces a herringbone packing motif stabilized by Type-I Cl···Cl halogen–halogen interactions, whereas the para-isomer typically adopts a layered packing driven by Cl···π interactions. A comprehensive study of halogen-mediated weak interactions in a series of halogen-substituted azobenzenes confirmed that the 3,3′-dichloro substitution pattern results in a unique intermolecular interaction topology [2]. The oxide derivative, trans-1,2-bis(3-chlorophenyl)diazene oxide, also crystallizes in a centrosymmetric space group (P2₁/n) with the molecule lying on an inversion center, a feature not feasible for the 4,4′-isomer due to the differing substitution geometry [3].

Crystallography Halogen bonding Crystal engineering Materials science

Physical Property Verification: Melting Point and Boiling Point Differentiate 3,3′-DCAB from the 4,4′-Isomer for Identity Confirmation

The melting point of 3,3′-dichloroazobenzene is reported as 86–88 °C, while the 4,4′-dichloro isomer melts at a significantly higher temperature of 186–188 °C . This ~100 °C difference arises from the more efficient crystal packing in the para-isomer due to stronger intermolecular interactions. Similarly, the boiling point of the 3,3′-isomer is approximately 323–325 °C (at 760 mmHg), compared to 375 °C for the 4,4′-isomer . These are experimentally accessible, quantitative identity confirmation parameters that any procurement laboratory can verify via differential scanning calorimetry (DSC) or capillary melting point apparatus.

Identity testing Purity analysis Thermal analysis Procurement quality control

Validated Application Scenarios Where 3,3′-Dichloroazobenzene Is the Scientifically Mandatory Choice


Chlorpropham Metabolite Tracing and Food Safety Compliance Analysis in Potato and Soil Matrices

3,3′-DCAB is the definitive analytical standard for quantifying the azo-metabolite of chlorpropham (CIPC) in agricultural products, as established by Worobey & Sun (1987) [1]. Regulatory and contract-research laboratories performing GC-MS quantification of chlorpropham residues in potato peels, soils, or water must use the 3,3′-isomer—not 4,4′-DCAB or unsubstituted azobenzene—because the metabolic pathway from chlorpropham via 3-chloroaniline is regiospecific. Reported residue monitoring ranges of 2–39 ppb (3,3′-DCAB), 0.18–0.36 ppb (3-CA), and 21–166 ppb (CPP) provide validated benchmarks for method development and quality control. Use of an incorrect isomer would yield zero detectable analyte, leading to false compliance conclusions.

Halogen-Bond-Driven Crystal Engineering and Solid-State Materials Design

The unique Type-I Cl···Cl halogen-bonding network and herringbone packing of 3,3′-DCAB [2] make it the required building block for crystal engineering studies that exploit halogen bonds for lattice stabilization, as opposed to the Cl···π-dominated packing of the 4,4′-isomer. Researchers designing co-crystals, host–guest frameworks, or stimuli-responsive crystalline materials where halogen-bond directionality dictates macroscopic properties must procure the 3,3′-isomer to achieve the intended supramolecular architecture.

Azobenzene Photoswitch Libraries for Substituent-Position Structure–Property Relationship Studies

Computational evidence demonstrates that the meta-versus-para positioning of chlorine substituents yields quantitatively different thermal cis→trans isomerization activation barriers [3]. Laboratories systematically mapping the influence of substitution pattern on photoswitching kinetics require all three dichloroazobenzene positional isomers (2,2′-, 3,3′-, and 4,4′-) as a complete set. The 3,3′-isomer fills a critical kinetic gap in this library—predicted to exhibit half-lives between the rapidly relaxing ortho and slowly relaxing para analogs—and is indispensable for deriving Hammett-type correlations or training machine-learning models for photochrome design.

Environmental Fate and Persistence Studies of Polychlorinated Azobenzenes in Anaerobic Sediments

Although direct kinetic data for 3,3′-DCAB in anaerobic sediment/water systems remain unpublished, the documented disappearance rate of 4,4′-DCAB (6.03 × 10⁻⁶ min⁻¹) under identical conditions [4] establishes a baseline for comparative studies. Environmental chemists investigating the fate of herbicide-derived azobenzene contaminants in aquifer or sediment matrices must include the 3,3′-isomer to accurately model the complete degradation landscape, given that different dichloroaniline precursors converge to different dichloroazobenzene products.

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